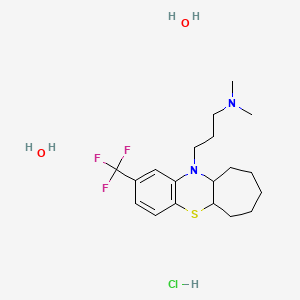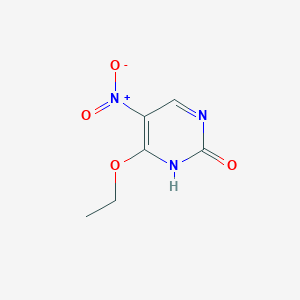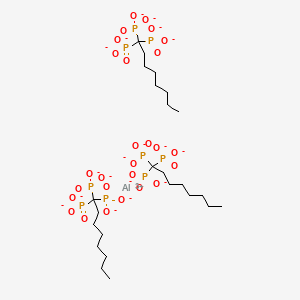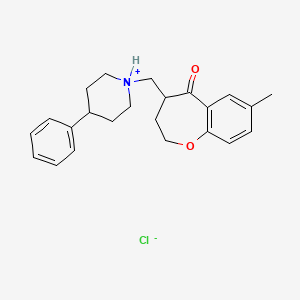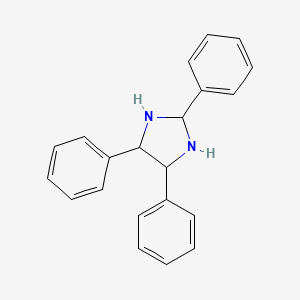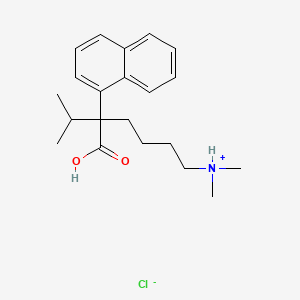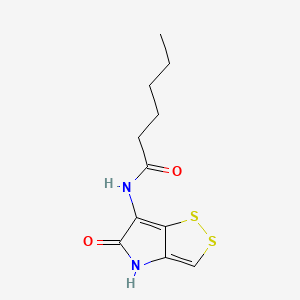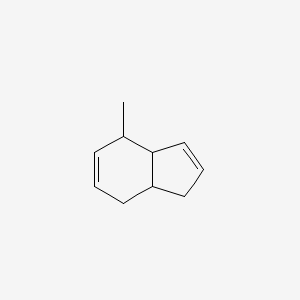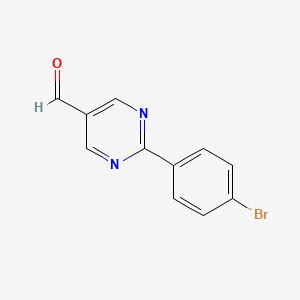
2-(4-bromophenyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)pyrimidine-5-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-bromophenyl group at the 2-position and an aldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-bromophenyl)pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically starts with 4-bromobenzaldehyde and 2-aminopyrimidine as the starting materials. The reaction proceeds through the formation of an iminium intermediate, which then undergoes cyclization to form the desired pyrimidine ring .
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 2-chloropyrimidine-5-carbaldehyde in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the Vilsmeier-Haack reaction or Suzuki-Miyaura coupling is carried out under controlled conditions. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidation reactions often use strong oxidizing agents like KMnO4, while reduction reactions use mild reducing agents like NaBH4.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids and alcohols derived from the aldehyde group.
Coupling Reactions: Products include biaryl derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of kinase enzymes by binding to the ATP-binding site, thereby blocking the enzyme’s activity . The bromophenyl group enhances binding affinity through hydrophobic interactions, while the pyrimidine ring forms hydrogen bonds with amino acid residues in the active site .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)pyrimidine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)pyrimidine-5-carbaldehyde: Contains a fluorine atom, which significantly alters its electronic properties and reactivity compared to the bromine derivative.
2-(4-methylphenyl)pyrimidine-5-carbaldehyde: Features a methyl group, which affects its steric and electronic properties.
Uniqueness
2-(4-bromophenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which provides a balance of reactivity and stability. The bromine atom’s size and electronegativity make it suitable for various substitution and coupling reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(4-bromophenyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUINSDEGITEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
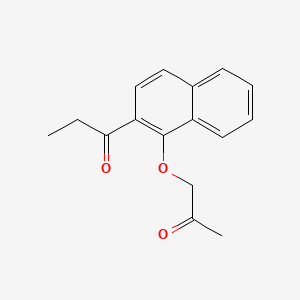

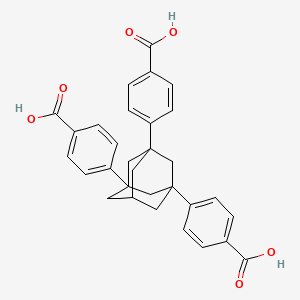
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
